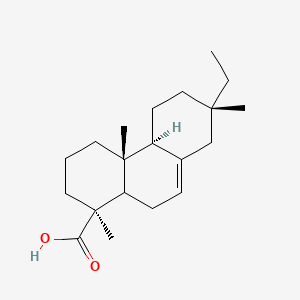
Dihydroisopimaric
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dihydroisopimaric can be synthesized from methyl 8(14),15-isopimaradien-18-oate (methyl sandaracopimarate) through the reactivity of α-epoxides . The synthesis involves several steps, including hydrogenation and oxidation reactions. For instance, the oxidation of methyl dihydroisopimarate with 3-chloroperbenzoic acid forms 7,8-epoxy-derivatives and 7 α-hydroxydihydrosandaracopimarate . Additionally, selenium dioxide in dioxane can oxidize this compound acid to produce 14 α-hydroxy-derivatives .
Industrial Production Methods: Industrial production of this compound acid typically involves the extraction of isopimaric acid from the sap of coniferous trees, followed by hydrogenation to produce this compound acid . The process includes recrystallization of resinous acid salts formed during the processing of sap by 2-amino-2-methyl-1-propanol .
Analyse Des Réactions Chimiques
Types of Reactions: Dihydroisopimaric undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of methyl isopimarate to methyl 15-oxo-15,16-dihydroisopimarate involves the use of PdCl₂-benzoquinone in aqueous DMF .
Common Reagents and Conditions: Common reagents used in the reactions of this compound acid include 3-chloroperbenzoic acid, selenium dioxide, and pyridinium chlorochromate . Reaction conditions often involve solvents such as dioxane and methanol, and catalysts like MoCl₅ and PdCl₂ .
Major Products Formed: Major products formed from the reactions of this compound acid include 7,8-epoxy-derivatives, 7 α-hydroxydihydrosandaracopimarate, and 14 α-hydroxy-derivatives . These products are often used as intermediates in further synthetic transformations.
Applications De Recherche Scientifique
It is known to activate large conductance calcium-activated potassium channels (BK channels), which are involved in regulating membrane potential and cellular excitability . This property makes dihydroisopimaric acid a promising candidate for research in neurobiology and pharmacology.
In addition, this compound acid has shown anti-inflammatory activity, making it a potential therapeutic agent for treating inflammatory diseases .
Mécanisme D'action
The mechanism of action of dihydroisopimaric acid involves the activation of large conductance calcium-activated potassium channels (BK channels) by binding to the alpha-subunit of the channel . This activation leads to membrane hyperpolarization, which reduces cellular excitability and has various physiological effects . The compound’s ability to modulate ion channels is related to its structure and the presence of specific functional groups that interact with the channel proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to dihydroisopimaric acid include isopimaric acid, 15,16-dihydroisopimaric acid, and 1,5-dihydroxyisopimarane . These compounds share a similar tricyclic diterpene structure and exhibit comparable biological activities.
Uniqueness: This compound is unique due to its specific ability to activate BK channels, which distinguishes it from other similar compounds . This property makes it particularly valuable for research in neurobiology and pharmacology, where modulation of ion channels is a key area of interest .
Propriétés
IUPAC Name |
(1S,4aR,4bS,7S)-7-ethyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h7,15-16H,5-6,8-13H2,1-4H3,(H,21,22)/t15-,16?,18-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJDHQUUJULIEJ-MWDBYQCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CC[C@H]2C(=CCC3[C@@]2(CCC[C@]3(C)C(=O)O)C)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205287 | |
| Record name | Dihydroisopimaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5673-36-9 | |
| Record name | Dihydroisopimaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005673369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroisopimaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


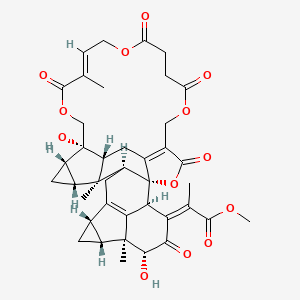
![(3S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxyhexanoic acid](/img/structure/B1506280.png)
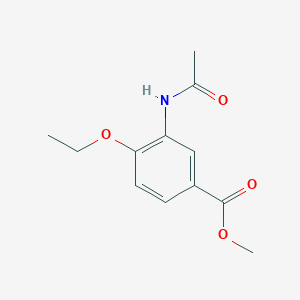
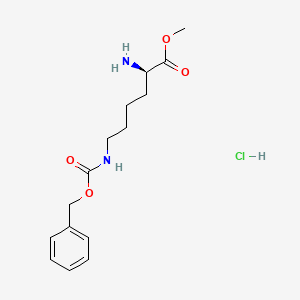


![Naphtho[1,8-cd]-1,2-dithiole-3-carboxaldehyde](/img/structure/B1506303.png)
![Naphtho[1,8-cd]-1,2-dithiole-5-carboxaldehyde](/img/structure/B1506304.png)

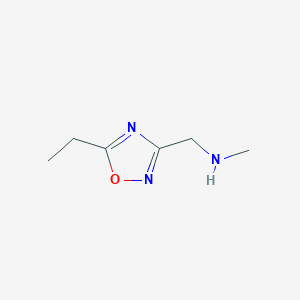
![7-Isothiocyanato-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1506317.png)


![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B1506322.png)
